

An In-depth Technical Guide to the Chemical Properties of 9-Iodophenanthrene

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Compound of Interest

Compound Name: **9-Iodophenanthrene**

Cat. No.: **B092893**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **9-Iodophenanthrene**, a halogenated polycyclic aromatic hydrocarbon. The information compiled herein is intended to support research and development activities by providing key data on its physical and spectral characteristics, synthesis, and reactivity.

Core Chemical and Physical Properties

9-Iodophenanthrene is a solid, aromatic compound with the molecular formula $C_{14}H_9I$.^{[1][2]} Its structure consists of a phenanthrene backbone with an iodine atom substituted at the 9-position. This substitution significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₉ I	[1] [2]
Molecular Weight	304.13 g/mol	[1] [3]
CAS Number	17024-12-3	[1] [3]
Appearance	Colorless to yellow solid	[4]
Melting Point	91-93 °C	[3]
Boiling Point	Not readily available	
XLogP3-AA	5.1	[1]

Spectroscopic Data

Detailed experimental spectral data for **9-Iodophenanthrene**, including specific chemical shifts and coupling constants, are not widely available in publicly accessible databases. However, the existence of ¹H and ¹³C NMR spectra is confirmed by sources such as PubChem and commercial suppliers.[\[1\]](#) For research purposes, it is recommended to acquire and interpret spectral data on a case-by-case basis.

General Expectations for NMR Spectra:

- ¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm). The protons closest to the iodine atom and in the sterically hindered bay region will exhibit distinct chemical shifts.
- ¹³C NMR: The spectrum will display 14 distinct signals for the 14 carbon atoms, unless there is accidental equivalence. The carbon atom bonded to the iodine (C-9) is expected to have a chemical shift significantly different from the other carbons due to the heavy atom effect of iodine.

Solubility Profile

Quantitative solubility data for **9-Iodophenanthrene** is not extensively reported. However, based on the properties of the parent compound, phenanthrene, and other related polycyclic aromatic hydrocarbons, a qualitative solubility profile can be inferred.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Solvent	Expected Solubility	Rationale/Supporting Data
Non-polar Aromatic Solvents (e.g., Toluene, Benzene)	Soluble	Phenanthrene is highly soluble in these solvents (e.g., 1g in 2.4 mL of toluene). [7]
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)	Soluble	Phenanthrene-d10 is reported to be soluble in dichloromethane and chloroform. [5]
Ethers (e.g., Diethyl ether, Tetrahydrofuran)	Soluble	Phenanthrene is soluble in diethyl ether (1g in 3.3 mL). [7]
Polar Aprotic Solvents (e.g., DMSO, DMF)	Soluble	Phenanthrene is soluble in DMSO and DMF (approx. 30 mg/mL). [6]
Alcohols (e.g., Ethanol, Methanol)	Sparingly Soluble	Phenanthrene has limited solubility in ethanol (1g in 60 mL of cold ethanol). [7]
Water	Insoluble	Polycyclic aromatic hydrocarbons are generally insoluble in water. [7]

Synthesis and Reactivity

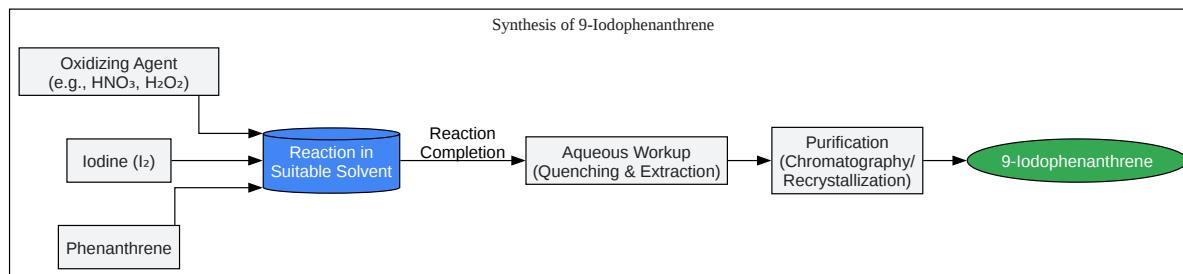
9-Iodophenanthrene is a key intermediate for the synthesis of more complex phenanthrene derivatives. Its reactivity is dominated by the carbon-iodine bond, which readily participates in various cross-coupling reactions.

Synthesis of 9-Iodophenanthrene

A specific, detailed experimental protocol for the synthesis of **9-Iodophenanthrene** is not readily available in the reviewed literature. However, it can be synthesized through the direct iodination of phenanthrene using an iodine source and an oxidizing agent. The following is a general protocol adapted from established methods for the iodination of aromatic compounds. [\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: Direct Iodination of Phenanthrene

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve phenanthrene (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.
- **Reagent Addition:** Add molecular iodine (I_2 , 1.0-1.2 eq.) to the solution.
- **Initiation/Oxidation:** Add a suitable oxidizing agent portion-wise. Common oxidants for this purpose include nitric acid, hydrogen peroxide, or a combination of an iodide salt with an oxidant like Oxone®.^{[9][10]} The reaction may require heating to proceed at a reasonable rate.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, cool the reaction mixture and pour it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted iodine.
- **Extraction:** Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.



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Caption: A general workflow for the synthesis of **9-Iodophanthrene**.

Reactivity and Common Experimental Protocols

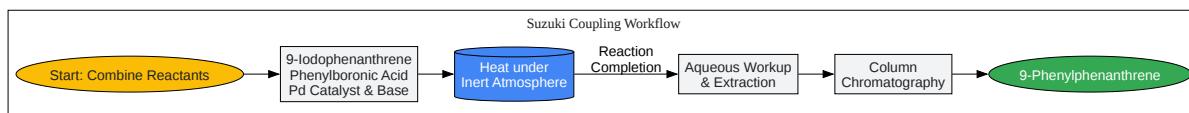
The C-I bond in **9-Iodophanthrene** is a versatile functional group for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.

The Suzuki coupling enables the formation of a C-C bond between **9-Iodophanthrene** and an organoboron compound, typically a boronic acid.[11][12][13]

Experimental Protocol: Suzuki Coupling of **9-Iodophanthrene** with Phenylboronic Acid

- Reaction Setup: To a Schlenk flask, add **9-Iodophanthrene** (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq.).
- Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

- Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
- Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
- Workup: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.



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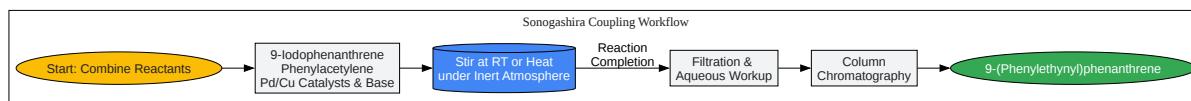
Caption: A general workflow for the Suzuki coupling of **9-Iodophenanthrene**.

The Sonogashira coupling facilitates the formation of a C-C bond between **9-Iodophenanthrene** and a terminal alkyne.[14][15][16][17]

Experimental Protocol: Sonogashira Coupling of **9-Iodophenanthrene** with Phenylacetylene

- Reaction Setup: In a Schlenk flask under an inert atmosphere, combine **9-Iodophenanthrene** (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
- Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne, such as phenylacetylene (1.1-1.5 eq.).
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

- Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
- Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
- Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na_2SO_4 and concentrate under reduced pressure. Purify the crude product by column chromatography.



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